5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride
CAS No.: 2241140-95-2
Cat. No.: VC4437814
Molecular Formula: C7H7ClO4S2
Molecular Weight: 254.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241140-95-2 |
|---|---|
| Molecular Formula | C7H7ClO4S2 |
| Molecular Weight | 254.7 |
| IUPAC Name | 5-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 |
| Standard InChI Key | MNNTXNSTMRXHOY-UHFFFAOYSA-N |
| SMILES | C1COC(O1)C2=CC(=CS2)S(=O)(=O)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound features a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 3-position with a sulfonyl chloride () group and at the 5-position with a 1,3-dioxolane ring. The dioxolane moiety, a cyclic acetal derived from ethylene glycol, enhances solubility in polar solvents and modulates electronic effects on the thiophene ring .
Key structural identifiers include:
-
SMILES:
C1COC(O1)C2=CC(=CS2)S(=O)(=O)Cl -
InChIKey:
MNNTXNSTMRXHOY-UHFFFAOYSA-N -
IUPAC Name: 5-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride .
The sulfonyl chloride group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. The dioxolane ring’s electron-donating properties stabilize the thiophene ring, influencing regioselectivity in subsequent reactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step routes:
Step 1: Thiophene Functionalization
A thiophene derivative undergoes electrophilic substitution to introduce the dioxolane group. For example, 3-bromothiophene may react with ethylene glycol under acid catalysis to form 5-(1,3-dioxolan-2-yl)thiophene.
Step 2: Sulfonation and Chlorination
The sulfonyl chloride group is introduced via chlorosulfonation. Reaction with chlorosulfonic acid () at controlled temperatures (0–5°C) yields the sulfonyl chloride :
Step 3: Purification
Crude product is purified via recrystallization or column chromatography, achieving >95% purity .
Industrial-Scale Production
Industrial processes optimize for yield and safety:
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Continuous Flow Reactors: Minimize exothermic risks during chlorosulfonation .
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Green Solvents: Replace chlorinated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Applications in Organic Synthesis
Nucleophilic Substitution Reactions
The sulfonyl chloride group reacts with nucleophiles () to form sulfonamides () or sulfonate esters ():
Examples:
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Pharmaceutical Intermediates: Synthesis of protease inhibitors via sulfonamide formation .
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Polymer Chemistry: Crosslinking agents in sulfonated polymers for ion-exchange membranes .
Cross-Coupling Reactions
The thiophene core participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to construct conjugated systems for optoelectronic materials .
Physical and Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 254.7 g/mol | |
| Density | 1.580 g/cm³ (predicted) | |
| Solubility | Limited data; soluble in DMSO, THF | |
| Stability | Hygroscopic; decomposes above 200°C |
Comparative Analysis with Analogues
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